2-Phenylcyclopropane-1,1-dicarbonitrile
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-phenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10H,6H2 |
InChI Key |
IQNPJJYURMAFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
2-Phenylcyclopropane-1,1-dicarbonitrile is a compound with significant potential in pharmaceutical chemistry. Its structural properties allow for various chemical reactions, particularly in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthetic routes, and case studies that highlight its efficacy in medicinal applications.
This compound is characterized by its cyclopropane structure with two cyano groups attached to the same carbon atom. This configuration contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including ring-opening reactions, which are crucial for synthesizing more complex structures.
Biological Activity
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, its derivatives have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into their mechanisms of action .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes associated with disease pathways. For example, it has been shown to affect the activity of glutaminyl cyclase and other targets involved in metabolic processes .
Synthetic Routes
The synthesis of this compound typically involves the following methods:
- Ring Opening Reactions : The compound can react with primary amines (such as anilines) under Lewis acid catalysis to produce γ-amino nitriles and subsequently lactams. This method allows for the formation of various substituted pyrrolidinones, which possess diverse biological activities .
- One-Pot Reactions : Recent advancements have led to the development of one-pot synthetic strategies that simplify the preparation process while maintaining high yields. These methods often involve the use of nickel catalysts and can yield products with significant biological relevance .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. The mechanisms involved were linked to the modulation of Bcl-2 family proteins and caspase activation .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory properties of this compound. It was found that this compound effectively inhibited glutaminyl cyclase at submicromolar concentrations. This inhibition could have implications for treating conditions related to neurodegeneration and metabolic disorders .
Data Table
Comparison with Similar Compounds
Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate
- Substituents : Ester groups (-COOCH$_3$) instead of nitriles.
- Synthesis : Reacts with aromatic aldehydes and TaCl$_5$ to form substituted tetrahydronaphthalenes (yields: 50–75%) .
- Reactivity : Preferentially undergoes [4+2] annulations due to ester groups’ moderate electron-withdrawing strength, contrasting with the stronger electron-deficient nitriles in 2-Phenylcyclopropane-1,1-dicarbonitrile, which favor decyanation or nucleophilic ring-opening .
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile
- Substituents : Thiazole and nitro groups introduce steric bulk and enhanced electrophilicity.
- Applications: Potential bioactive agent (fungicidal/antimicrobial activity inferred from similar compounds) .
- Reactivity : Nitro groups direct regioselectivity in nucleophilic attacks, unlike the parent compound’s phenyl-directed reactivity .
Reactivity in Ring-Opening and Annulation Reactions
Base-Mediated Reactions
- This compound : Under phase-transfer catalysis (PTC) with TBABr and Cs$2$CO$3$, reacts with thioacetic acid to yield ring-opened products (decyanation dominant) .
- Cyclopropane-1,1-dicarbonitrile (unsubstituted) : Exhibits lower reactivity in annulations (29% yield with Et$_3$N) compared to the phenyl-substituted derivative, highlighting the phenyl group’s role in stabilizing transition states .
Kinetics and Nucleophilicity
- The log$ k2 $ values for this compound correlate strongly with thiophenolate nucleophilicity ($ \text{s}N $), indicating a concerted mechanism. This contrasts with spiro-activated cyclopropanes, which follow stepwise pathways .
Tautomerism and Stability
- Ylidenemalonodinitriles: Exhibit tautomerism (e.g., 3,3-bis(4-chlorophenyl)-1-propene-1,1-dicarbonitrile vs. 2-propene tautomer, ratio 3.8:1) .
- This compound: No reported tautomerism, as the cyclopropane ring restricts conjugation, stabilizing the dicarbonitrile form .
Q & A
Q. Why does the cyclopropane ring in this compound exhibit atypical bond angles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
